molecular formula C11H14N2O B12788196 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- CAS No. 82485-31-2

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-

Cat. No.: B12788196
CAS No.: 82485-31-2
M. Wt: 190.24 g/mol
InChI Key: AINPTMZQNYUGDW-UHFFFAOYSA-N
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Description

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its versatility in various chemical reactions and applications, particularly in asymmetric synthesis and as a chiral auxiliary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with ephedrine . The reaction conditions often include the use of solvents such as acetone and methanol, with a reaction temperature maintained around 235°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- involves its role as a chiral auxiliary, where it facilitates the formation of enantiomerically pure compounds by directing the stereochemistry of the reaction. In biological systems, its antimicrobial activity is attributed to its ability to inhibit protein synthesis by targeting the ribosomal machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as a chiral auxiliary in asymmetric synthesis sets it apart from other similar compounds, making it a valuable tool in organic synthesis .

Properties

CAS No.

82485-31-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C11H14N2O/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3

InChI Key

AINPTMZQNYUGDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=N)N1C)C2=CC=CC=C2

Origin of Product

United States

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